1-Amino-1-methylguanidine 1-Amino-1-methylguanidine
Brand Name: Vulcanchem
CAS No.: 44365-56-2
VCID: VC16690276
InChI: InChI=1S/C2H8N4/c1-6(5)2(3)4/h5H2,1H3,(H3,3,4)
SMILES:
Molecular Formula: C2H8N4
Molecular Weight: 88.11 g/mol

1-Amino-1-methylguanidine

CAS No.: 44365-56-2

Cat. No.: VC16690276

Molecular Formula: C2H8N4

Molecular Weight: 88.11 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-methylguanidine - 44365-56-2

Specification

CAS No. 44365-56-2
Molecular Formula C2H8N4
Molecular Weight 88.11 g/mol
IUPAC Name 1-amino-1-methylguanidine
Standard InChI InChI=1S/C2H8N4/c1-6(5)2(3)4/h5H2,1H3,(H3,3,4)
Standard InChI Key FQWDTSZAFLNHAT-UHFFFAOYSA-N
Canonical SMILES CN(C(=N)N)N

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

1-Amino-1-methylguanidine consists of a central carbon atom bonded to three nitrogen atoms, forming a guanidine core (HN=C(NH2)(NHCH3)\text{HN=C(NH}_2\text{)(NHCH}_3\text{)}). The planar geometry of the guanidine group arises from resonance stabilization, where delocalized electrons across the N–C–N\text{N–C–N} framework enhance stability. The methyl and amino substituents introduce steric and electronic modifications that distinguish it from simpler guanidine derivatives like methylguanidine (CH3NHC(=NH)NH2\text{CH}_3\text{NHC(=NH)NH}_2) .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC2H8N4\text{C}_2\text{H}_8\text{N}_4
Molecular Weight88.11 g/mol
CAS Registry Number44365-56-2
Resonance StabilizationPlanar N–C–N\text{N–C–N}

Synthesis and Chemical Reactivity

Synthetic Pathways

Industrial synthesis of 1-amino-1-methylguanidine involves controlled condensation reactions between methylamine and cyanamide derivatives under alkaline conditions. Key challenges include minimizing by-products such as unsubstituted guanidine and optimizing yield through pH (8.5–9.5) and temperature (40–60°C) regulation. Recent advancements in bridged nucleic acid chemistry, such as the development of NN-methylguanidine-bridged nucleic acids (GuNA[NMe]), demonstrate the feasibility of introducing methyl groups into guanidine frameworks via acetyl-protected intermediates .

Reactivity Profile

The compound’s nucleophilic nitrogen centers participate in:

  • Alkylation reactions: Formation of quaternary ammonium salts with alkyl halides.

  • Acylation: Reaction with acyl chlorides to produce substituted ureas.

  • Coordination chemistry: Binding to transition metals via lone electron pairs on nitrogen.

Biological Activities and Mechanisms

Nitric Oxide Synthase Inhibition

1-Amino-1-methylguanidine competitively inhibits nitric oxide synthase (NOS), an enzyme critical for vascular tone regulation. By reducing nitric oxide (NO\text{NO}) production, it modulates blood flow and has potential implications for hypertension management. Comparative studies with methylguanidine show that the amino group in 1-amino-1-methylguanidine enhances binding affinity to NOS’s active site .

Anti-Inflammatory and Metabolic Roles

In murine models, guanidine derivatives demonstrate anti-inflammatory effects by suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6). Additionally, 1-amino-1-methylguanidine is a metabolite linked to protein catabolism in uremic conditions, where elevated levels correlate with renal dysfunction.

Table 2: Biological Effects in Model Systems

EffectModel SystemOutcomeSource
NOS InhibitionIn vitro enzyme assaysIC50_{50} = 12 μM
Anti-inflammatoryMacrophage cultures40% reduction in IL-6
Uremic metaboliteRenal failure patients2–3x plasma increase

Comparative Analysis with Guanidine Derivatives

Therapeutic Nucleic Acid Modifications

The structural analog GuNA[NMe], a methylated guanidine-bridged nucleic acid, demonstrates robust enzymatic stability when incorporated into oligonucleotides . This suggests potential applications for 1-amino-1-methylguanidine in designing nucleic acid therapeutics with improved pharmacokinetics .

Research Applications and Future Directions

Drug Development

The compound’s dual role as a NOS inhibitor and anti-inflammatory agent positions it as a candidate for cardiovascular and renal therapeutics. Preclinical studies propose its use in:

  • Hypertension: Reducing NO\text{NO}-mediated vasodilation.

  • Chronic kidney disease: Mitigating uremic toxin accumulation.

Analytical and Industrial Uses

1-Amino-1-methylguanidine serves as a precursor for synthesizing nitrogen-rich polymers and coordination complexes. Its high nitrogen content (63.6% by mass) also makes it a candidate for energy-dense materials.

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